molecular formula C14H20N2O3S B5369151 methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate

methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate

Cat. No. B5369151
M. Wt: 296.39 g/mol
InChI Key: UKAPAZLZZLUXCH-UHFFFAOYSA-N
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Description

Methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiophene family and has been shown to possess several biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes, such as DNA topoisomerases and histone deacetylases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to modulate the expression of certain genes involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate in lab experiments is its ability to selectively inhibit certain enzymes, making it a potential candidate for enzyme-targeted drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several potential future directions for the study of methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate. One possible direction is the development of this compound as a potential anticancer agent. Another potential direction is the investigation of its potential applications in the treatment of microbial infections. Additionally, further studies may be conducted to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate involves the reaction of 2-aminobenzoic acid with 2-bromoethyl isothiocyanate, followed by the reaction of the resulting intermediate with 1-azepanamine. The final product is obtained through the esterification of the carboxylic acid group with methanol.

Scientific Research Applications

Methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and anticancer activities. In addition, this compound has been found to be an effective inhibitor of certain enzymes, making it a potential candidate for enzyme-targeted drug development.

properties

IUPAC Name

methyl 2-[[2-(azepan-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-14(18)11-6-9-20-13(11)15-12(17)10-16-7-4-2-3-5-8-16/h6,9H,2-5,7-8,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAPAZLZZLUXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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